2-Chloro-1,1-difluoroethane
Overview
Description
2-Chloro-1,1-difluoroethane is a haloalkane and a hydrochlorofluorocarbonThis compound is a colorless, flammable gas with a faint ether-like odor under normal temperature and pressure . It is produced as a byproduct of the production of 1-chloro-1,1-difluoroethane (HCFC-142b) .
Mechanism of Action
Target of Action
2-Chloro-1,1-difluoroethane, also known as HCFC-142, is a haloalkane and a hydrochlorofluorocarbon . It is primarily used as a refrigerant, solvent, polymer foaming agent, and organic synthesis intermediate
Result of Action
It is known that exposure to high concentrations of haloalkanes and hydrochlorofluorocarbons can cause central nervous system depression, leading to symptoms such as drowsiness or dizziness . Contact with the liquid form of the compound can cause cold burns or frostbite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its volatility and reactivity can be affected by temperature and pressure . Additionally, it has an Ozone Depletion Potential (ODP) of 0.019 and a 100-year Global Warming Potential (GWP) of 189 , indicating that it can contribute to environmental issues such as ozone depletion and global warming.
Biochemical Analysis
Biochemical Properties
2-Chloro-1,1-difluoroethane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It has been observed to interact with cytochrome P-450 enzymes, which are responsible for its metabolism in the liver . The interaction with cytochrome P-450 leads to the formation of metabolites such as glyoxylic and glycolic acids . These interactions are crucial for the compound’s biotransformation and subsequent elimination from the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways and gene expression. Studies have shown that exposure to this compound can lead to changes in cellular metabolism, including alterations in the levels of key metabolites . Additionally, it has been observed to impact cell viability and proliferation, particularly in hepatic cells where its metabolism predominantly occurs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound is metabolized by cytochrome P-450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules . This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can induce changes in gene expression, particularly in genes related to metabolic pathways and detoxification processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites . Long-term exposure to this compound has been shown to affect cellular function, including alterations in metabolic activity and enzyme expression . These temporal effects are important for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Studies have shown that high doses of this compound can cause adverse effects such as liver damage and alterations in metabolic pathways . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P-450 enzymes. The metabolism of this compound leads to the formation of glyoxylic and glycolic acids, which are further processed by the body’s metabolic machinery . These metabolic pathways are essential for the detoxification and elimination of the compound from the body. Additionally, the compound’s metabolism can affect metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound can be absorbed into cells and distributed to different tissues, where it undergoes metabolism and exerts its effects . The distribution of this compound is influenced by its chemical properties, such as its solubility and affinity for cellular membranes . Understanding the transport and distribution of the compound is important for assessing its overall impact on the body.
Subcellular Localization
The subcellular localization of this compound is primarily in the liver, where it is metabolized by cytochrome P-450 enzymes . The compound can also localize to other cellular compartments, depending on its interactions with specific biomolecules and transporters . The subcellular localization of this compound can affect its activity and function, particularly in terms of its metabolic and detoxification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,1-difluoroethane can be synthesized through various methods. One common method involves the catalytic pyrolysis of 1-chloro-1,1-difluoroethane to synthesize vinylidene fluoride over potassium-promoted carbon catalysts . Another method involves the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane by zinc in solvents such as methanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves the use of nickel nitrate hexahydrate, ammonium metatungstate, and ammonium . The process is designed to be efficient, with high reaction yields and the capability for continuous production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Zinc in methanol or dimethylformamide can be used for reductive dechlorination.
Major Products
Vinylidene Fluoride: Produced through catalytic pyrolysis.
1-Chloro-2,2-difluoroethylene: Produced through reductive dechlorination.
Scientific Research Applications
2-Chloro-1,1-difluoroethane has several applications in scientific research:
Chemistry: Used as a starting material in the synthesis of polyvinylidene fluoride and elastomeric copolymers.
Biology and Medicine: Limited direct applications, but its derivatives and related compounds are studied for their biological effects.
Industry: Used in the production of refrigerants and as a blowing agent in the manufacture of foam plastics.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,1-difluoroethane (HCFC-142b)
- 1-Chloro-2,2-difluoroethane
- 2-Chloro-1,1-difluoroethylene
Uniqueness
2-Chloro-1,1-difluoroethane is unique due to its specific chemical structure and reactivity. It serves as a precursor to vinylidene fluoride, which is a valuable monomer in the production of fluoropolymers . Its ability to undergo selective catalytic reactions makes it a versatile compound in industrial applications.
Properties
IUPAC Name |
2-chloro-1,1-difluoroethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEBGNALLCMSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073164 | |
Record name | Ethane, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338-65-8, 25497-29-4 | |
Record name | 1-Chloro-2,2-difluoroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,1-difluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338658 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorodifluoroethane (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025497294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethane, 2-chloro-1,1-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-1,1-difluoroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-1,1-DIFLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49430BPM5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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